molecular formula C23H24FN3O3S B11069256 2-[1-(3-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-(3-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11069256
M. Wt: 441.5 g/mol
InChI Key: NNUOCHAVVLWNGS-UHFFFAOYSA-N
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Description

2-[1-(3-FLUOROPHENYL)-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, a prop-2-en-1-yl group, and a sulfanylideneimidazolidinyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-[1-(3-FLUOROPHENYL)-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting appropriate amines with carbonyl compounds under controlled conditions.

    Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Addition of the prop-2-en-1-yl group: This can be done through alkylation reactions.

    Formation of the sulfanylidene group: This step may involve thiolation reactions.

    Final coupling with 4-propoxyphenyl acetamide: This can be achieved through amide bond formation reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-[1-(3-FLUOROPHENYL)-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[1-(3-FLUOROPHENYL)-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(3-FLUOROPHENYL)-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The fluorophenyl group may facilitate binding to aromatic residues in proteins, while the imidazolidinone core could interact with enzyme active sites. The prop-2-en-1-yl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Overall, the compound’s structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds to 2-[1-(3-FLUOROPHENYL)-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE include other imidazolidinone derivatives and fluorophenyl-containing compounds. These compounds may share similar chemical properties and biological activities but differ in their specific functional groups and overall structure. The uniqueness of 2-[1-(3-FLUOROPHENYL)-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE lies in its combination of functional groups, which may confer distinct pharmacological properties and applications.

Properties

Molecular Formula

C23H24FN3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[1-(3-fluorophenyl)-5-oxo-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C23H24FN3O3S/c1-3-12-26-20(22(29)27(23(26)31)18-7-5-6-16(24)14-18)15-21(28)25-17-8-10-19(11-9-17)30-13-4-2/h3,5-11,14,20H,1,4,12-13,15H2,2H3,(H,25,28)

InChI Key

NNUOCHAVVLWNGS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC=C)C3=CC(=CC=C3)F

Origin of Product

United States

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